Cephalosporinase
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Overview
Description
Cephalosporinase is a type of β-lactamase enzyme that hydrolyzes cephalosporins, a class of β-lactam antibiotics. These enzymes are produced by certain bacteria and confer resistance to cephalosporin antibiotics by breaking down the β-lactam ring, rendering the antibiotic ineffective .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cephalosporinase enzymes are typically produced by bacteria through natural biosynthetic pathways. The genes encoding these enzymes can be cloned and expressed in suitable bacterial hosts for large-scale production. The production process involves culturing the bacteria in nutrient-rich media under controlled conditions to induce the expression of this compound .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using genetically engineered bacterial strains. The fermentation is carried out in bioreactors where parameters such as temperature, pH, and oxygen levels are carefully monitored. After fermentation, the enzyme is purified using techniques like chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Cephalosporinase primarily catalyzes the hydrolysis of the β-lactam ring in cephalosporins. This reaction involves the addition of a water molecule to the β-lactam ring, leading to its cleavage and the formation of an inactive product .
Common Reagents and Conditions
The hydrolysis reaction catalyzed by this compound typically occurs under mild conditions, such as physiological pH and temperature. The enzyme requires the presence of water as a reactant and does not require any additional cofactors .
Major Products Formed
The major product formed from the hydrolysis of cephalosporins by this compound is an inactive compound that lacks the antibacterial activity of the parent cephalosporin .
Scientific Research Applications
Cephalosporinase enzymes have several important applications in scientific research:
Antibiotic Resistance Studies: this compound is used to study mechanisms of antibiotic resistance in bacteria.
Clinical Diagnostics: The presence of this compound in clinical isolates can be used as a diagnostic marker for antibiotic resistance, helping clinicians choose appropriate treatments for bacterial infections.
Mechanism of Action
Cephalosporinase exerts its effects by hydrolyzing the β-lactam ring of cephalosporin antibiotics. The enzyme binds to the antibiotic and catalyzes the cleavage of the β-lactam ring, rendering the antibiotic inactive. The molecular targets of this compound are the β-lactam rings present in cephalosporin antibiotics .
Comparison with Similar Compounds
Similar Compounds
Penicillinase: Another type of β-lactamase that hydrolyzes penicillins.
Carbapenemase: A β-lactamase that hydrolyzes carbapenems.
Extended-Spectrum β-Lactamases (ESBLs): Enzymes that hydrolyze a wide range of β-lactam antibiotics, including penicillins, cephalosporins, and aztreonam.
Uniqueness
Cephalosporinase is unique in its specificity for cephalosporins. While other β-lactamases can hydrolyze multiple types of β-lactam antibiotics, this compound primarily targets cephalosporins, making it a critical factor in cephalosporin resistance .
Properties
CAS No. |
9012-26-4 |
---|---|
Molecular Formula |
C108H93Cl4N29O8 |
Molecular Weight |
2066.9 g/mol |
IUPAC Name |
3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(4-methylphenyl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide |
InChI |
InChI=1S/3C27H23ClN8O2.C27H24ClN5O2/c2*1-18-7-11-26-31-25(32-35(26)16-18)15-24(37)22(13-19-5-3-2-4-6-19)30-27(38)12-8-20-14-21(28)9-10-23(20)36-17-29-33-34-36;1-18-11-12-35-26(13-18)31-25(32-35)16-24(37)22(14-19-5-3-2-4-6-19)30-27(38)10-7-20-15-21(28)8-9-23(20)36-17-29-33-34-36;1-19-7-9-21(10-8-19)16-26(34)24(15-20-5-3-2-4-6-20)30-27(35)14-11-22-17-23(28)12-13-25(22)33-18-29-31-32-33/h2*2-12,14,16-17,22H,13,15H2,1H3,(H,30,38);2-13,15,17,22H,14,16H2,1H3,(H,30,38);2-14,17-18,24H,15-16H2,1H3,(H,30,35) |
InChI Key |
ZSJYLJDUCRBLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=CC(=C3)Cl)N4C=NN=N4.CC1=CC2=NC(=NN2C=C1)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1 |
Origin of Product |
United States |
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